5-Methylpyrimidine-4-carbonitrile

Lipophilicity Drug Design Physicochemical Property

Researchers synthesizing kinase inhibitors often face costly regioisomeric mixtures when chlorinating pyrimidine-4-carbonitriles. 5-Methylpyrimidine-4-carbonitrile solves this-the 5-methyl group directs electrophilic chlorination exclusively to the 6-position, delivering single-isomer 6-chloro-5-methylpyrimidine-4-carbonitrile at scale. • Eliminates chromatographic separation, reducing process mass intensity • XLogP3 of 0.6 (>10× more lipophilic than unsubstituted analog) optimizes fragment membrane permeability • Remains a free-flowing solid at RT, ensuring accurate automated dispensing on Chemspeed/Synple platforms

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 114969-63-0
Cat. No. B049477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrimidine-4-carbonitrile
CAS114969-63-0
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESCC1=CN=CN=C1C#N
InChIInChI=1S/C6H5N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,1H3
InChIKeySXYJWIDDRHKVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 5-Methylpyrimidine-4-carbonitrile (CAS 114969-63-0): A Functionalized Pyrimidine Building Block for Kinase-Targeted Drug Discovery


5-Methylpyrimidine-4-carbonitrile (CAS 114969-63-0) is a heterocyclic aromatic compound belonging to the pyrimidine-4-carbonitrile class, distinguished by a methyl group at the 5-position [1]. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly valued for constructing kinase inhibitor scaffolds due to its dual functional handles: an electron-withdrawing nitrile group at the 4-position and a methyl substituent that modulates electronic and steric properties [1]. The compound is a solid at room temperature with a molecular weight of 119.12 g/mol and a computed XLogP3 of 0.6, indicating balanced lipophilicity suitable for cell permeability optimization .

Why 5-Methylpyrimidine-4-carbonitrile Cannot Be Replaced by Generic Pyrimidine-4-carbonitrile Analogs Without Validated Equivalency


Generic substitution of 5-methylpyrimidine-4-carbonitrile with unsubstituted pyrimidine-4-carbonitrile (XLogP3 = -0.1) or regioisomeric 6-methylpyrimidine-4-carbonitrile (XLogP3 = 0.6, boiling point 263.7 °C) introduces quantifiable risks in reaction outcomes and downstream biological activity [1]. The 5-methyl group directly influences the electron density distribution on the pyrimidine ring, affecting both the reactivity of the nitrile group in nucleophilic additions and the regioselectivity of electrophilic aromatic substitution [2]. These electronic differences translate into altered reaction rates and product profiles in cross-coupling and condensation chemistries. Furthermore, the logP shift from -0.1 (unsubstituted analog) to 0.6 (target compound) represents a >10-fold change in octanol-water partitioning, which is a critical parameter in fragment-based drug design where lipophilic ligand efficiency (LLE) must be precisely controlled [1].

Quantitative Differentiation Guide for 5-Methylpyrimidine-4-carbonitrile vs. Closest Analogs: Evidence-Based Selection Criteria


Lipophilicity Advantage: 5-Methyl Substitution Shifts logP by >0.7 Units Relative to Unsubstituted Pyrimidine-4-carbonitrile

The 5-methyl substituent on 5-methylpyrimidine-4-carbonitrile (XLogP3 = 0.6) increases lipophilicity by 0.7 log units compared to unsubstituted pyrimidine-4-carbonitrile (XLogP3 = -0.1), a change consistent with the established Hansch π value of +0.56 for a methyl group on aromatic systems [1][2]. This shift is sufficient to alter the compound's behavior in biphasic reaction media and impacts its suitability as a fragment starting point where an optimal logP range of 1–3 is often targeted for lead-likeness [1].

Lipophilicity Drug Design Physicochemical Property

Volatility Differential: Lower Boiling Point of 5-Methylpyrimidine-4-carbonitrile vs. 6-Methyl Regioisomer Facilitates Purification

5-Methylpyrimidine-4-carbonitrile exhibits a boiling point of 254 °C at 760 mmHg, which is approximately 9.7 °C lower than its 6-methyl regioisomer (6-methylpyrimidine-4-carbonitrile: 263.7 °C) [1]. This difference, while modest, is practically meaningful during fractional distillation or vacuum sublimation purification steps at scale, where sharper boiling point separations improve throughput and purity .

Boiling Point Purification Process Chemistry

Synthetic Tractability: Regioselective Chlorination at the 6-Position Enabled by 5-Methyl Direction

The 5-methyl group on the pyrimidine ring directs electrophilic chlorination to the 6-position, enabling the efficient synthesis of 6-chloro-5-methylpyrimidine-4-carbonitrile using phosphorus oxychloride (POCl₃) under reflux . This regioselective transformation would be absent or non-selective in the unsubstituted pyrimidine-4-carbonitrile, where chlorination could occur at multiple positions, yielding product mixtures that require chromatographic separation . The 6-chloro derivative is a critical intermediate for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or amino substituents in kinase inhibitor synthesis [1].

Chlorination Regioselectivity Synthetic Intermediate

Physicochemical Solid-State Advantage: 5-Methyl Substitution Converts a Low-Melting Solid (31 °C) to a Room-Temperature Stable Solid

Unsubstituted pyrimidine-4-carbonitrile is reported to have a melting point of 31 °C, meaning it can exist as a liquid at ambient laboratory temperatures (e.g., during warm weather or in heated labs) [1]. In contrast, 5-methylpyrimidine-4-carbonitrile is described as a solid at room temperature . While a precise melting point for the target compound was not located in authoritative databases, the absence of a low melting point (unlike its unsubstituted analog) suggests a significantly higher melting point conferred by the methyl group's contribution to crystal lattice energy .

Melting Point Solid-State Handling

Optimal Application Scenarios for 5-Methylpyrimidine-4-carbonitrile in Drug Discovery and Chemical Process Development


Fragment-Based Lead Generation for Kinase Inhibitors Requiring Balanced Lipophilicity

Based on the XLogP3 of 0.6, which is 0.7 log units higher than unsubstituted pyrimidine-4-carbonitrile [1], 5-methylpyrimidine-4-carbonitrile is the preferred choice for fragment growing campaigns targeting ATP-binding sites of kinases. The balanced lipophilicity ensures adequate membrane permeability while maintaining sufficient aqueous solubility for biochemical assay compatibility, a critical requirement for fragment screening with ligand-observed NMR or SPR detection methods.

Scalable Synthesis of 6-Substituted Pyrimidine Libraries via Regioselective Chlorination

The 5-methyl group directs electrophilic chlorination exclusively to the 6-position, enabling the efficient kilogram-scale synthesis of 6-chloro-5-methylpyrimidine-4-carbonitrile . This regiochemical control eliminates the need for costly chromatographic separation of regioisomeric mixtures, thereby reducing process mass intensity (PMI) and improving overall cost-of-goods in library production for high-throughput screening.

Purification by Distillation: Leveraging a 9.7 °C Lower Boiling Point Relative to 6-Methyl Regioisomer

For process chemistry groups seeking to purify the building block by fractional distillation rather than chromatography, the boiling point of 254 °C for 5-methylpyrimidine-4-carbonitrile is 9.7 °C lower than the 6-methyl regioisomer (263.7 °C) . This difference, though modest, is exploitable with efficient column packing to achieve higher distillate purity in a shorter cycle time, directly improving production throughput.

Automated Synthesis Platform Integration via Reliable Solid-State Handling

Unlike unsubstituted pyrimidine-4-carbonitrile which has a melting point of 31 °C and may liquefy under slightly elevated ambient temperatures [2], 5-methylpyrimidine-4-carbonitrile remains a free-flowing solid at room temperature. This property ensures accurate automated solid dispensing in Chemspeed or Synple platforms, reducing weighing errors and cross-contamination risks in parallel synthesis workflows.

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